2-(2-Carboxyacetyl)benzoic acid
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Overview
Description
2-(2-Carboxyacetyl)benzoic acid is an organic compound with the molecular formula C10H8O5. It is characterized by the presence of a carboxylic acid group and an acetyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxyacetyl)benzoic acid typically involves the reaction of phthalic anhydride with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Carboxyacetyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
2-(2-Carboxyacetyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyacetyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetyl group may participate in acetylation reactions, modifying proteins and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Benzoic acid: A simpler analog with a single carboxylic acid group.
Phthalic acid: Contains two carboxylic acid groups on a benzene ring.
Acetylsalicylic acid:
Uniqueness: 2-(2-Carboxyacetyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a carboxylic acid and an acetyl group allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
Properties
CAS No. |
53266-48-1 |
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Molecular Formula |
C10H6O5-2 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-(2-carboxylatoacetyl)benzoate |
InChI |
InChI=1S/C10H8O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)/p-2 |
InChI Key |
UFTYDYPGWHGYKH-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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